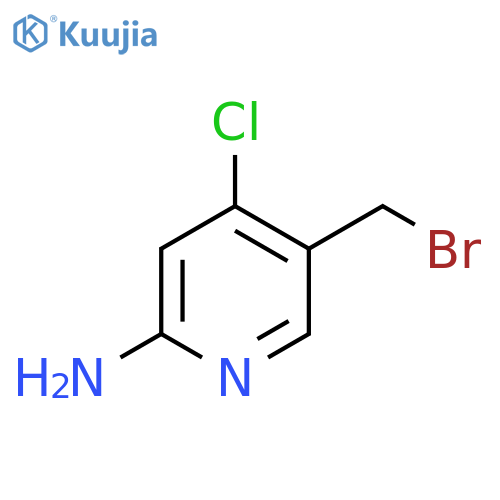

Cas no 1805561-19-6 (2-Amino-5-bromomethyl-4-chloropyridine)

1805561-19-6 structure

商品名:2-Amino-5-bromomethyl-4-chloropyridine

CAS番号:1805561-19-6

MF:C6H6BrClN2

メガワット:221.482239246368

CID:4898795

2-Amino-5-bromomethyl-4-chloropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-bromomethyl-4-chloropyridine

-

- インチ: 1S/C6H6BrClN2/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2,(H2,9,10)

- InChIKey: DMHSWHDYKIDDEG-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=NC(=CC=1Cl)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-Amino-5-bromomethyl-4-chloropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016283-1g |

2-Amino-5-bromomethyl-4-chloropyridine |

1805561-19-6 | 95% | 1g |

$2,895.00 | 2022-04-01 | |

| Alichem | A029016283-250mg |

2-Amino-5-bromomethyl-4-chloropyridine |

1805561-19-6 | 95% | 250mg |

$999.60 | 2022-04-01 |

2-Amino-5-bromomethyl-4-chloropyridine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1805561-19-6 (2-Amino-5-bromomethyl-4-chloropyridine) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量